molecular formula C12H12N4O2 B2541862 (E)-1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one CAS No. 2034997-86-7

(E)-1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one

Cat. No. B2541862
CAS RN: 2034997-86-7
M. Wt: 244.254
InChI Key: JDXRQSKTXZPORM-ONEGZZNKSA-N
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Description

(E)-1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a complex molecule with a unique structure that makes it useful in drug discovery and development.

Scientific Research Applications

Azetidine Derivatives and Their Applications

Azetidine and its derivatives, including those with a furan moiety, are explored for their potential in various scientific applications. For instance, these compounds have been identified as potential alpha-subtype selective 5-HT-1D receptor agonists, suggesting their utility in migraine treatment due to their selective action and reduced side effects compared to other treatment options (Habernickel, 2001).

Energetic Materials

Research into triazole and furazan derivatives has led to the development of compounds with significant potential as components of solid composite propellants. These materials are noted for their thermal stability, optimal oxygen balance, and high enthalpies of formation, making them suitable for use in energetic material formulations. For example, substituted [(3-nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans exhibit desirable properties for this application, outperforming some existing formulations in terms of specific impulse levels (Gulyaev et al., 2021).

Synthetic Precursors for Novel Azines

Compounds incorporating enaminone and dibromobenzofuran moieties have served as versatile precursors for the synthesis of novel azines and azolotriazines. These synthetic routes enable the creation of complex heterocyclic structures with potential applications in medicinal chemistry and materials science (Sanad & Mekky, 2018).

Heterocyclic Synthesis

The furan-2-yl moiety, similar to that in the query compound, is a key structural element in the synthesis of a variety of heterocyclic compounds. These syntheses often involve cycloaddition, ring-opening, and other reactions that lead to highly functionalized triazoles and other heterocycles, which are of interest for their diverse biological activities and potential applications in drug discovery and development (Guo et al., 2014).

properties

IUPAC Name

(E)-3-(furan-2-yl)-1-[3-(triazol-1-yl)azetidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2/c17-12(4-3-11-2-1-7-18-11)15-8-10(9-15)16-6-5-13-14-16/h1-7,10H,8-9H2/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDXRQSKTXZPORM-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C=CC2=CC=CO2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN1C(=O)/C=C/C2=CC=CO2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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